Isatropolone A

Antiparasitic Leishmania donovani Drug discovery

Historically limited by low natural yields, Isatropolone A is now accessible for research. This non-benzenoid aromatic polyketide features a rare tropolone ring and 1,5-diketone moiety. Researchers targeting visceral leishmaniasis can now procure this scaffold for: • **Anti-parasitic lead optimization:** IC50 of 0.5 µM against L. donovani; selectivity index ~180 vs. mammalian L6 cells • **Self-reporting probe:** The 1,5-diketone reacts with lysine-containing proteins, enabling fluorescence-based localization studies without synthetic conjugation • **SAR expansion:** Spontaneously forms pyridine rings with amines, generating pentacyclic/hexacyclic isarubrolone analogs Produced via engineered Streptomyces sp. CPCC 204095 at 980.8 mg/L titer. No longer supply-constrained.

Molecular Formula C24H24O9
Molecular Weight 456.4 g/mol
Cat. No. B11929253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsatropolone A
Molecular FormulaC24H24O9
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=C2C=C(OC3=C2C(=CC(=O)C4=C3OC5C4(C(C(C(O5)C)OC)O)O)C1=O)C
InChIInChI=1S/C24H24O9/c1-5-6-13(25)16-11-7-9(2)31-20-15(11)12(18(16)27)8-14(26)17-21(20)33-23-24(17,29)22(28)19(30-4)10(3)32-23/h7-8,10,19,22-23,28-29H,5-6H2,1-4H3/t10-,19-,22-,23+,24-/m1/s1
InChIKeyGPTONKSPQNETHU-JFTNPKFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isatropolone A: Overview and Potent Anti-Leishmanial Activity


Isatropolone A is a natural product containing a 1,5-diketone moiety and a rare seven-membered tropolone ring, originally reisolated from Streptomyces Gö66 [1]. It belongs to the isatropolone/isarubrolone class of non-benzenoid aromatic polyketides and exhibits potent, sub-micromolar activity against Leishmania donovani . Recent metabolic engineering has enabled high-titer production, addressing previous supply constraints .

Isatropolone A: Why Substitution with Other Anti-Leishmanials Fails


Isatropolone A cannot be freely substituted with other in-class compounds due to its unique combination of potent anti-parasitic activity, a distinct selectivity profile, a built-in fluorescence reporter function, and a now-scalable fermentation process. Simple potency against Leishmania is not unique, but the specific IC50 value and selectivity index relative to mammalian cells differ from miltefosine . Furthermore, its 1,5-diketone moiety confers amine-scavenging reactivity that results in a dramatic fluorescence change upon binding, a property absent in standard anti-leishmanials like miltefosine or amphotericin B [1]. Finally, access to the compound in research quantities was historically limited by low native productivity; recent engineering has overcome this bottleneck, making it a viable lead for further study .

Isatropolone A: Key Quantitative Differentiators for Selection


Potency Against Leishmania donovani Comparable to Miltefosine

Isatropolone A exhibits potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Its potency is directly comparable to miltefosine, the only oral drug currently available for this neglected tropical disease .

Antiparasitic Leishmania donovani Drug discovery

High Selectivity Index Relative to Mammalian Cells

In the same in vitro panel, Isatropolone A demonstrates a wide therapeutic window. Its IC50 against L6 rat skeletal muscle cells is 89.8 μM, while its anti-Leishmania IC50 is 0.5 μM . This yields a calculated selectivity index (SI) of approximately 180.

Cytotoxicity Selectivity Safety pharmacology

Built-In Amine-Reactive Fluorescence Reporter

The 1,5-diketone moiety in Isatropolone A reacts with primary amines (including lysine residues in proteins) to form a pyridine ring, resulting in a dramatic change in fluorescence properties [1]. This amine-scavenging behavior is unique among anti-leishmanial leads and enables simple visualization of amine binding.

Fluorescent probe Amine detection Mechanism of action

Scalable Fermentation Yield Overcomes Supply Constraints

The native productivity of Isatropolone A in wild-type Streptomyces is variably low, hindering research and development . Through genetic engineering (overexpression of pathway-specific regulator IsaF and optimization of fermentation parameters), a maximum titer of 980.8 mg/L was achieved in small-scale solid-state fermentation using a genetically modified strain .

Fermentation Metabolic engineering Supply chain

Unique 1,5-Diketone Core for Chemical Diversification

Isatropolone A contains a rare seven-membered tropolone ring and a 1,5-diketone moiety [1]. This structural feature makes it the immediate biosynthetic precursor of isarubrolones and allows for in vitro diversification by incubation with various amino acids or amines to generate a library of pentacyclic and hexacyclic isarubrolone analogs [2].

Chemical biology Natural product Structural diversification

Isatropolone A: Optimal Application Scenarios


Anti-Leishmanial Lead Discovery and Optimization

Given its potent activity against Leishmania donovani (IC50 0.5 μM) comparable to miltefosine and a high selectivity index of ~180 relative to mammalian L6 cells, Isatropolone A is a high-priority starting point for medicinal chemistry campaigns targeting visceral leishmaniasis [1]. Researchers can leverage its now-scalable production (980.8 mg/L) to generate sufficient material for in vivo efficacy and preliminary toxicity studies .

Mechanism-of-Action Studies via Intrinsic Fluorescence

The amine-scavenging reactivity of the 1,5-diketone moiety, which causes a dramatic fluorescence change upon binding to lysine-containing proteins, makes Isatropolone A a self-reporting probe for cellular uptake, intracellular localization, and target identification studies [1]. This eliminates the need for synthetic fluorophore conjugation and allows for real-time visualization in Leishmania and mammalian cells.

Structurally Diverse Isarubrolone Library Generation

Isatropolone A serves as the immediate biosynthetic precursor to isarubrolones. Its 1,5-diketone moiety reacts with various amino acids or amines in vitro to spontaneously form pyridine rings, yielding pentacyclic or hexacyclic isarubrolone analogs [1]. This simple, non-enzymatic diversification strategy is ideal for academic labs and biotech companies seeking to rapidly expand the chemical space around this scaffold for SAR studies .

Fermentation Process Development and Scale-Up

The successful engineering of Streptomyces sp. CPCC 204095 to achieve a titer of 980.8 mg/L of Isatropolone A demonstrates that this compound is no longer supply-limited [1]. Industrial biotechnologists and fermentation CROs can adopt the reported genetic and process optimization strategies for larger-scale production, making Isatropolone A a commercially viable natural product for research and potential development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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